molecular formula C10H10N2 B1329540 2-(1H-Pyrrol-1-yl)aniline CAS No. 6025-60-1

2-(1H-Pyrrol-1-yl)aniline

Cat. No.: B1329540
CAS No.: 6025-60-1
M. Wt: 158.2 g/mol
InChI Key: GDMZHPUPLWQIBD-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)pyrrole participates in Pt(IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2-a] quinoxalines. It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo[1,2-a]quinoxalines. Thin films of poly(1-(2-aminophenyl)pyrrole) has been prepared via oxidative electropolymerization.

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrrol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the formation of pyrrolo[1,2-a]quinoxalines through oxidative cyclization. This compound interacts with various enzymes and proteins, including copper and iron catalysts, which facilitate its transformation into biologically active derivatives . The nature of these interactions involves C–C and C–N bond formation, which is essential for the synthesis of complex heterocyclic compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by participating in oxidative carboamination reactions, which can affect cell signaling pathways and gene expression . The compound’s ability to form pyrrolo[1,2-a]quinoxalines has been linked to various biological activities, including antimalarial and antitumor effects . These activities suggest that this compound can modulate cellular metabolism and enhance the production of bioactive molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound undergoes oxidative cyclization, facilitated by copper or iron catalysts, leading to the formation of pyrrolo[1,2-a]quinoxalines . This process involves the cleavage of C–C bonds and the formation of new C–C and C–N bonds, with alkyl radical species participating in the reaction cascade . These molecular interactions are critical for the compound’s biochemical activity and its ability to modulate enzyme functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidants and catalysts . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance biochemical reactions and produce beneficial effects, such as antitumor activity . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors that facilitate its transformation into pyrrolo[1,2-a]quinoxalines . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modulate metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for the compound’s ability to modulate cellular processes and enhance biochemical reactions .

Properties

IUPAC Name

2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZHPUPLWQIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208997
Record name 2-(1H-Pyrrol-1-yl)aniline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6025-60-1
Record name 1-(2-Aminophenyl)pyrrole
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Record name 2-(1H-Pyrrol-1-yl)aniline
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Record name 6025-60-1
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Record name 2-(1H-Pyrrol-1-yl)aniline
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Record name 2-(1H-pyrrol-1-yl)aniline
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Synthesis routes and methods

Procedure details

To a solution of 2-(1-pyrrolyl)nitrobenzene (1.11 g) in ethanol (30 ml) were added iron powder (1.65 g) and acetic acid (3.54 g) and the mixture was refluxed for 1 hour. The reaction mixture was filtered through a bed of celite and the filtrate was concentrated in vacuo. The residue was diluted with a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution and the mixture was filtered through a bed of celite again. The organic layer was separated and washed with water and brine. The solution was dried over sodium sulfate and the solvent was evaporated in vacuo to give 2-(1-pyrrolyl)phenylamine (860 mg).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(1H-Pyrrol-1-yl)aniline in organic synthesis?

A: this compound serves as a versatile starting material for constructing pyrrolo[1,2-a]quinoxalines [, , , , , , , , , ], a class of nitrogen-containing heterocycles found in various natural products and pharmaceuticals.

Q2: What are some common synthetic routes for incorporating this compound into pyrrolo[1,2-a]quinoxaline scaffolds?

A2: Researchers have explored several methods, including:

  • Copper-catalyzed oxidative cyclization: This approach utilizes readily available alkylsilyl peroxides and proceeds through C-C bond cleavage and the formation of new C-C and C-N bonds [].
  • Copper-catalyzed reactions with alkylboronic acids: This method provides another route to alkyl-substituted pyrrolo[1,2-a]quinoxalines, showcasing the versatility of copper catalysis in these reactions [].
  • Palladium-catalyzed oxidative carbonylation: This strategy allows for the direct introduction of a carbonyl group at the C2 position of the indole moiety, leading to indolo[1,2-a]quinoxalin-6(5H)-ones []. A similar approach can be applied to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones.
  • Iodine-catalyzed multicomponent reactions: This method employs readily available reagents like ninhydrin and alcohols to access diversely substituted pyrrolo[1,2-a]quinoxalines via a spirocyclic ring-opening strategy [].

Q3: What are the advantages of using this compound as a starting material in these reactions?

A3: The use of this compound offers several benefits:

    Q4: Are there any challenges associated with using this compound in synthesis?

    A4: While generally a versatile building block, potential challenges might include:

      Q5: Beyond the methods mentioned above, are there other approaches for incorporating this compound into complex molecules?

      A5: Yes, researchers have explored other methods:

      • Transition-metal-free synthesis: α-amino acids can be employed to construct pyrrolo[1,2-a]quinoxalines in a process that forms new C-C and C-N bonds without the need for transition metal catalysts [].
      • Chiral Brønsted acid catalysis: This approach enables the enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines by reacting 2-(1H-Pyrrol-1-yl)anilines with α-ketoamides in the presence of a chiral catalyst [].

      Q6: What are the potential applications of pyrrolo[1,2-a]quinoxalines synthesized using this compound?

      A6: Given the prevalence of pyrrolo[1,2-a]quinoxaline scaffolds in bioactive molecules, these synthetic strategies hold promise for developing:

      • New pharmaceuticals: Compounds with potential applications as antituberculosis agents [], anticancer drugs [], and other therapeutic areas.

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